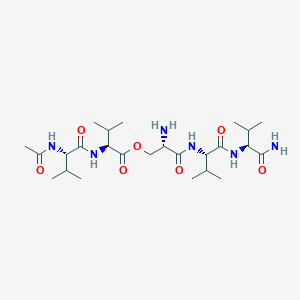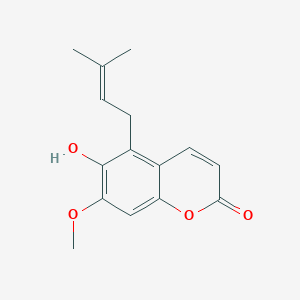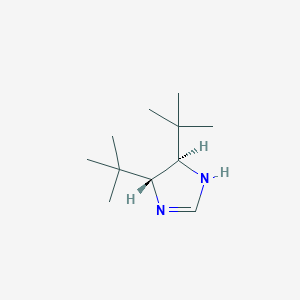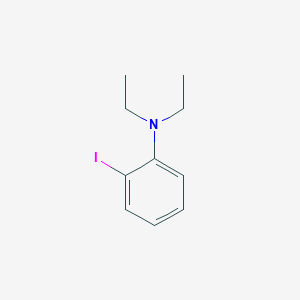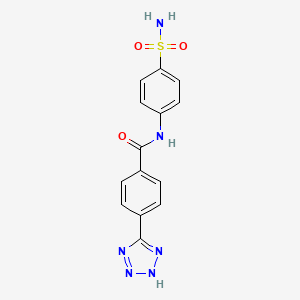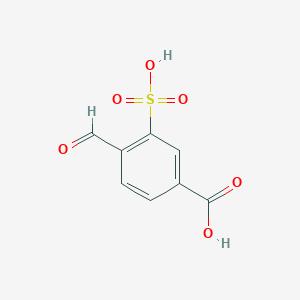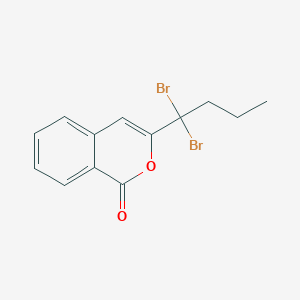![molecular formula C8H12N3O4P B12516688 Guanidine, [3-[(phosphonooxy)methyl]phenyl]- CAS No. 820208-50-2](/img/structure/B12516688.png)
Guanidine, [3-[(phosphonooxy)methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is a compound that features a guanidine group attached to a phenyl ring, which is further substituted with a phosphonooxy group. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. Common methods include the use of thiourea derivatives as guanidylating agents, coupling reagents, and metal-catalyzed guanidylation . For Guanidine, [3-[(phosphonooxy)methyl]phenyl]-, a specific synthetic route involves the reaction of 3-(phosphonooxy)methylphenylamine with a guanidylating agent under controlled conditions .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. The use of efficient guanidylating agents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include guanidinium salts, substituted phenyl derivatives, and amines .
Scientific Research Applications
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug design.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Guanidine, [3-[(phosphonooxy)methyl]phenyl]- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can bind to negatively charged sites on proteins and enzymes, affecting their activity and function. This interaction is crucial in its role as a catalyst and in its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple guanidine molecule without additional substituents.
N,N’-Disubstituted Guanidines: Guanidines with two substituents on the nitrogen atoms.
Cyclic Guanidines: Guanidines incorporated into ring structures
Uniqueness
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is unique due to the presence of the phosphonooxy group, which enhances its reactivity and ability to form strong hydrogen bonds. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
820208-50-2 |
|---|---|
Molecular Formula |
C8H12N3O4P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
[3-(diaminomethylideneamino)phenyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N3O4P/c9-8(10)11-7-3-1-2-6(4-7)5-15-16(12,13)14/h1-4H,5H2,(H4,9,10,11)(H2,12,13,14) |
InChI Key |
USIPEYFLVYHCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
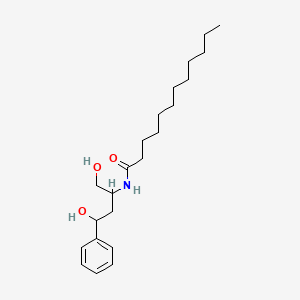
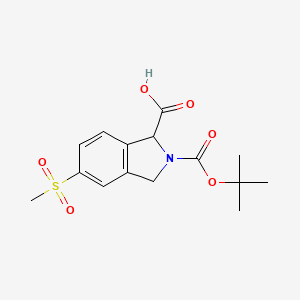
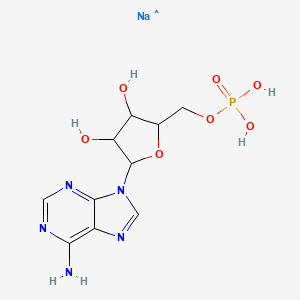
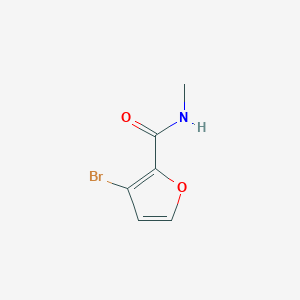

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
